2-Amino-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide;hydron;chloride 2-Amino-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide;hydron;chloride Benserazide hydrochloride, also known as Ro 4-4602, is a hydrochloride that is the monohydrochloride salt of benserazide. Benserazide is an inhibitor of aromatic L-amino acid decarboxylase (AADC), an enzyme that has dopamine decarboxylase activity. Benserazide hydrochloride is used as an antiparkinsonian. It is a peripheral decarboxylase inhibitor. It is used as an inhibitor for aromatic L-aminoacid decarboxylase. Further, it serves as an inhibitor of tyrosine hydroxylase (TH) and Tryptophan hydroxylase (TPH) inhibitor. By preventing the conversion of levodopa to dopamine in the periphery, it causes an increase in the amount of levodopa reaching the central nervous system and so reduces the required dose. Benserazide can block HK2 enzymatic activity in vitro. It is used along with levodopa to treat Parkinson′s disease.
Brand Name: Vulcanchem
CAS No.: 14919-77-8
VCID: VC0001306
InChI: InChI=1S/C10H15N3O5.ClH/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16;/h1-2,6,12,14-17H,3-4,11H2,(H,13,18);1H
SMILES: C1=CC(=C(C(=C1CNNC(=O)C(CO)N)O)O)O.Cl
Molecular Formula: C10H15N3O5 • HCl
Molecular Weight: 293.7 g/mol

2-Amino-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide;hydron;chloride

CAS No.: 14919-77-8

APIs

VCID: VC0001306

Molecular Formula: C10H15N3O5 • HCl

Molecular Weight: 293.7 g/mol

Purity: 98%

2-Amino-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide;hydron;chloride - 14919-77-8

CAS No. 14919-77-8
Product Name 2-Amino-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide;hydron;chloride
Molecular Formula C10H15N3O5 • HCl
Molecular Weight 293.7 g/mol
IUPAC Name 2-amino-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide;hydrochloride
Standard InChI InChI=1S/C10H15N3O5.ClH/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16;/h1-2,6,12,14-17H,3-4,11H2,(H,13,18);1H
Standard InChIKey ULFCBIUXQQYDEI-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1CNNC(=O)C(CO)N)O)O)O.Cl
Canonical SMILES [H+].C1=CC(=C(C(=C1CNNC(=O)C(CO)N)O)O)O.[Cl-]
Description Benserazide hydrochloride, also known as Ro 4-4602, is a hydrochloride that is the monohydrochloride salt of benserazide. Benserazide is an inhibitor of aromatic L-amino acid decarboxylase (AADC), an enzyme that has dopamine decarboxylase activity. Benserazide hydrochloride is used as an antiparkinsonian. It is a peripheral decarboxylase inhibitor. It is used as an inhibitor for aromatic L-aminoacid decarboxylase. Further, it serves as an inhibitor of tyrosine hydroxylase (TH) and Tryptophan hydroxylase (TPH) inhibitor. By preventing the conversion of levodopa to dopamine in the periphery, it causes an increase in the amount of levodopa reaching the central nervous system and so reduces the required dose. Benserazide can block HK2 enzymatic activity in vitro. It is used along with levodopa to treat Parkinson′s disease.
Purity 98%
Related CAS 14046-64-1, 31796-68-6
Solubility 35.4 [ug/mL]
Synonyms BENSERAZIDE HYDROCHLORIDE; Benserazide HCl; 14919-77-8; Benzerazide hydrochloride; 2-amino-3-hydroxy-N'-(2,3,4-trihydroxybenzyl)propanehydrazide hydrochloride
Reference 1. Matheoud D, Cannon T, Voisin A, Penttinen AM, Ramet L, Fahmy AM, Ducrot C, Laplante A, Bourque MJ, Zhu L, Cayrol R, Le Campion A, McBride HM, Gruenheid S, Trudeau LE, Desjardins M. Intestinal infection triggers Parkinson's disease-like symptoms in Pink1-/- mice. Nature. 2019 Jul;571(7766):565-569. doi: 10.1038/s41586-019-1405-y. Epub 2019 Jul 17. PMID: 31316206.

2. Mango D, Bonito-Oliva A, Ledonne A, Cappellacci L, Petrelli R, Nisticò R, Berretta N, Fisone G, Mercuri NB. Adenosine A1 receptor stimulation reduces D1 receptor-mediated GABAergic transmission from striato-nigral terminals and attenuates l-DOPA-induced dyskinesia in dopamine-denervated mice. Exp Neurol. 2014 Nov;261:733-43. doi: 10.1016/j.expneurol.2014.08.022. Epub 2014 Aug 27. PMID: 25173217.

3. van Kessel SP, Frye AK, El-Gendy AO, Castejon M, Keshavarzian A, van Dijk G, El Aidy S. Gut bacterial tyrosine decarboxylases restrict levels of levodopa in the treatment of Parkinson's disease. Nat Commun. 2019 Jan 18;10(1):310. doi: 10.1038/s41467-019-08294-y. PMID: 30659181; PMCID: PMC6338741.

4. Dragicevic E, Poetschke C, Duda J, Schlaudraff F, Lammel S, Schiemann J, Fauler M, Hetzel A, Watanabe M, Lujan R, Malenka RC, Striessnig J, Liss B. Cav1.3 channels control D2-autoreceptor responses via NCS-1 in substantia nigra dopamine neurons. Brain. 2014 Aug;137(Pt 8):2287-302. doi: 10.1093/brain/awu131. Epub 2014 Jun 16. PMID: 24934288; PMCID: PMC4107734.

5. Ren Z, Yang N, Ji C, Zheng J, Wang T, Liu Y, Zuo P. Neuroprotective effects of 5-(4-hydroxy-3-dimethoxybenzylidene)-thiazolidinone in MPTP induced Parkinsonism model in mice. Neuropharmacology. 2015 Jun;93:209-18. doi: 10.1016/j.neuropharm.2015.01.030. Epub 2015 Feb 11. PMID: 25680233.
PubChem Compound 26964
Last Modified Nov 11 2021
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